1,4-Bis(dimethylchlorosilyl)benzene

Descripción general

Descripción

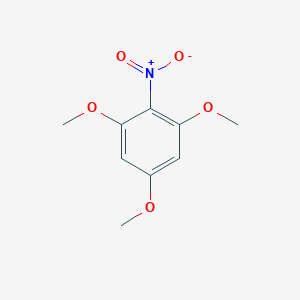

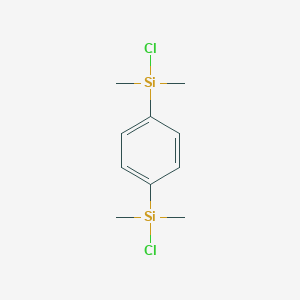

1,4-Bis(dimethylchlorosilyl)benzene, also known as chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane, is a chemical compound with the molecular formula C10H16Cl2Si2 . It has a molecular weight of 263.31 .

Synthesis Analysis

The synthesis of 1,4-Bis(dimethylchlorosilyl)benzene involves several steps. One of the methods involves the ammonolysis of 1,4-bis(dimethylchlorosilyl)benzene with ammonia, forming heterocyclic compounds of low molecular weight . Another method involves the reaction of 1,4-dichlorobenzene with dichlorodimethylsilane .Molecular Structure Analysis

The molecular structure of 1,4-Bis(dimethylchlorosilyl)benzene consists of a benzene ring with two dimethylchlorosilyl groups attached at the 1 and 4 positions .Chemical Reactions Analysis

One notable reaction of 1,4-Bis(dimethylchlorosilyl)benzene is its ammonolysis with ammonia. This reaction forms heterocyclic compounds of low molecular weight. The main reaction product is the crystalline [CH3)2SiC6H4Si(CH3)2NH]4, which polymerizes on heating, forming polymers with a relative viscosity of 0.15–0.4 .Physical And Chemical Properties Analysis

1,4-Bis(dimethylchlorosilyl)benzene is a compound with a melting point of 130-133°C (lit.) and a boiling point of 278.2°C at 760mmHg . It has a density of 1.05g/cm3 . The compound is also characterized by a flash point of 121°C .Aplicaciones Científicas De Investigación

Ammonolysis of 1,4-bis(dimethylchlorosilyl)benzene

The compound undergoes ammonolysis with ammonia to form heterocyclic compounds of low molecular weight . The main reaction product is the crystalline [CH3)2SiC6H4Si(CH3)2NH]4, which polymerizes on heating with the formation of polymers possessing a relative viscosity of 0.15–0.4 . This process is significant in the field of polymer chemistry.

Synthesis of 1,4-Bis(phenylethynyl)benzenes

1,4-Bis(dimethylchlorosilyl)benzene is used in the synthesis of 1,4-Bis(phenylethynyl)benzenes and their analogues . These compounds have different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups . They have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

Safety And Hazards

1,4-Bis(dimethylchlorosilyl)benzene is classified as a dangerous compound. It has been assigned the GHS05 hazard symbol, indicating that it is corrosive . The compound has the hazard statement H314, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLYCFUVHLITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061479 | |

| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(dimethylchlorosilyl)benzene | |

CAS RN |

1078-97-3 | |

| Record name | 1,4-Bis(chlorodimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,4-bis(dimethylchlorosilyl)benzene in materials science?

A1: 1,4-Bis(dimethylchlorosilyl)benzene serves as a versatile building block for synthesizing organosilicon polymers. It readily undergoes polymerization reactions with various co-monomers, leading to materials with diverse properties. For instance, it reacts with dichlorodimethylsilane to produce linear polysilanes []. Additionally, its reaction with 1,7-bis(tetramethylchlorodisiloxane)-m-carborane yields hybrid polymers with enhanced thermal and oxidative stability, making them suitable for high-temperature applications [].

Q2: How does the reactivity of 1,4-bis(dimethylchlorosilyl)benzene compare to other chlorosilanes in polymerization reactions?

A2: Studies utilizing 29Si NMR have revealed that 1,4-bis(dimethylchlorosilyl)benzene exhibits rapid kinetic equilibrium with dichlorosilanes like dichlorodimethylsilane, dichloromethylphenylsilane, and dichlorodiphenylsilane []. This rapid exchange of chlorine and hydroxyl groups between the reactants precedes the slower condensation polymerization step. Interestingly, the rate of polymerization varies depending on the dichlorosilane used. While the reaction with dichlorodimethylsilane completes within minutes, those with dichloromethylphenylsilane and dichlorodiphenylsilane require hours and days, respectively, at room temperature []. This highlights the influence of steric and electronic factors on the reactivity of the silicon center.

Q3: Can 1,4-bis(dimethylchlorosilyl)benzene be used to synthesize polymers with conjugated systems?

A3: Yes, 1,4-bis(dimethylchlorosilyl)benzene can be polymerized with dichloromethylphenylsilane using a Sm/SmI2 reductive coupling method to produce poly(disilanylenephenylene) []. This polymer exhibits a σ−π conjugated system due to the alternating arrangement of silicon-silicon bonds and phenylene units in its backbone, potentially leading to interesting electronic and optical properties.

Q4: Are there alternative synthetic routes to access polymers containing 1,4-bis(dimethylchlorosilyl)benzene units other than conventional polycondensation?

A4: Yes, aside from traditional polycondensation reactions, 1,4-bis(dimethylchlorosilyl)benzene can undergo reductive coupling polymerization. A study demonstrated that a Sm/SmI2 system effectively facilitates the reductive dimerization of organochlorosilanes, including 1,4-bis(dimethylchlorosilyl)benzene []. This method offers a different approach to controlling the molecular weight and dispersity of the resulting polymers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.